molecular formula C14H16N2O4 B13690345 N-Acetyl-7-methoxy-L-tryptophan

N-Acetyl-7-methoxy-L-tryptophan

Cat. No.: B13690345
M. Wt: 276.29 g/mol
InChI Key: YZRQRMPSHVDXKM-UHFFFAOYSA-N
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Description

N-Acetyl-7-methoxy-L-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is structurally related to melatonin, a hormone known for regulating sleep-wake cycles. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-7-methoxy-L-tryptophan typically involves the acetylation of 7-methoxy-L-tryptophan. The process begins with the protection of the amino group of 7-methoxy-L-tryptophan, followed by acetylation using acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for the biosynthesis of this compound from L-tryptophan .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-7-methoxy-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-Acetyl-7-methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-7-methoxy-L-tryptophan is unique due to its specific structural modifications, which may confer distinct biological activities compared to other tryptophan derivatives. Its methoxy group at the 7-position and acetylation enhance its stability and potential efficacy in various applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-acetamido-3-(7-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-13-10(9)4-3-5-12(13)20-2/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

YZRQRMPSHVDXKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O

Origin of Product

United States

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